

# The Effect of PHGDH-IN-2 on One-Carbon Metabolism: A Technical Guide

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## Compound of Interest

Compound Name: *Phgdh-IN-2*

Cat. No.: *B12422060*

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## Abstract

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic node that fuels cell proliferation and provides precursors for one-carbon metabolism. Upregulation of PHGDH is a hallmark of various cancers, making it an attractive target for therapeutic intervention. **Phgdh-IN-2** and its close analog, NCT-503, are potent and selective inhibitors of PHGDH that have been instrumental in elucidating the downstream consequences of blocking this pathway. This technical guide provides an in-depth overview of the effects of **Phgdh-IN-2** on one-carbon metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. Inhibition of PHGDH with these small molecules has been shown to decrease the production of glucose-derived serine, impair the incorporation of one-carbon units into nucleotides, and ultimately suppress the growth of PHGDH-dependent cancer cells. The intricate metabolic reprogramming induced by PHGDH inhibition underscores the complex interplay between serine synthesis, one-carbon metabolism, and central carbon metabolism, offering valuable insights for the development of novel anti-cancer therapies.

## Introduction to PHGDH and One-Carbon Metabolism

One-carbon metabolism is a network of interconnected biochemical pathways that transfer one-carbon units, such as methyl groups, from various sources to essential biomolecules. This process is fundamental for the synthesis of nucleotides (purines and thymidylate), amino acids

(methionine and glycine), and for the maintenance of cellular redox balance. The primary donor of one-carbon units is the amino acid serine.

Cells can acquire serine either from exogenous sources or through de novo synthesis from the glycolytic intermediate 3-phosphoglycerate (3-PG). The de novo serine synthesis pathway (SSP) is a three-step enzymatic cascade initiated by phosphoglycerate dehydrogenase (PHGDH). PHGDH catalyzes the NAD<sup>+</sup>-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), the first and committed step of the pathway. Subsequent reactions are catalyzed by phosphoserine aminotransferase 1 (PSAT1) and phosphoserine phosphatase (PSPH) to produce serine.

In many cancer cells, the expression and activity of PHGDH are significantly elevated, leading to an increased flux through the SSP. This metabolic reprogramming provides the necessary building blocks and redox equivalents to support rapid cell division. Consequently, PHGDH has emerged as a promising therapeutic target in oncology.

## Phgdh-IN-2: A Potent Inhibitor of PHGDH

**Phgdh-IN-2** and its analog NCT-503 are small molecule inhibitors that target the enzymatic activity of PHGDH. These compounds have been shown to be NAD<sup>+</sup>-competitive inhibitors, effectively blocking the conversion of 3-PG to 3-PHP.<sup>[1]</sup>

## Quantitative Data on PHGDH Inhibition

The inhibitory potency of **Phgdh-IN-2** and related compounds has been quantified across various biochemical and cellular assays. The following tables summarize the key quantitative data available.

Compound	Assay Type	Metric	Value	Cell Line/System	Reference
Phgdh-IN-2	Enzymatic Assay	IC50	5.2 $\mu$ M	Recombinant human PHGDH	<a href="#">[1]</a>
NCT-503	Enzymatic Assay	IC50	2.5 $\pm$ 0.6 $\mu$ M	Recombinant human PHGDH	<a href="#">[2]</a>
NCT-502	Enzymatic Assay	IC50	3.7 $\pm$ 1 $\mu$ M	Recombinant human PHGDH	<a href="#">[3]</a>
CBR-5884	Enzymatic Assay	IC50	33 $\pm$ 12 $\mu$ M	Recombinant human PHGDH	<a href="#">[2]</a>

Table 1: Biochemical Potency of PHGDH Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) of **Phgdh-IN-2** and other commonly used PHGDH inhibitors against the purified enzyme.

Compound	Cell Line	Metric	Value	Condition	Reference
NCT-503	MDA-MB-468	EC50	~10 $\mu$ M	Cell Viability	
NCT-503	HCC-70	IC50	18.2 $\mu$ M	Cell Proliferation	
NCT-503	BT-20	IC50	10.4 $\mu$ M	Cell Proliferation	
NCT-503	A549	IC50	16.44 $\mu$ M	Cell Proliferation (72h)	
NCT-502	T24 (Bladder Cancer)	IC50	Not specified	Cell Viability	
NCT-502	RT4 (Bladder Cancer)	IC50	Not specified	Cell Viability	

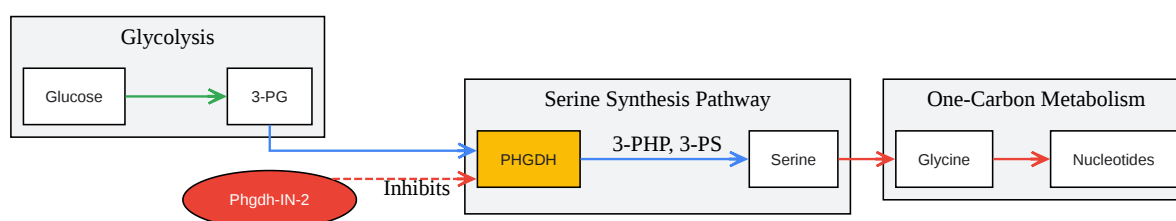
Table 2: Cellular Potency of PHGDH Inhibitors. This table summarizes the effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of PHGDH inhibitors on the viability and proliferation of various cancer cell lines.

Compound	Cell Line	Metabolite	Effect	Tracer	Reference
NCT-503	MDA-MB-468	M+3 Serine	Reduction	U-13C-glucose	
NCT-503	MDA-MB-468	M+2 Glycine	Reduction	U-13C-glucose	
NCT-503	MDA-MB-468	<sup>13</sup> C incorporation into AMP	Reduction	U-13C-glucose	
NCT-503	MDA-MB-468	<sup>13</sup> C incorporation into dTMP	Reduction	U-13C-glucose	

Table 3: Metabolic Effects of PHGDH Inhibition. This table highlights the quantitative impact of NCT-503 on the synthesis of serine, glycine, and nucleotides as measured by stable isotope tracing.

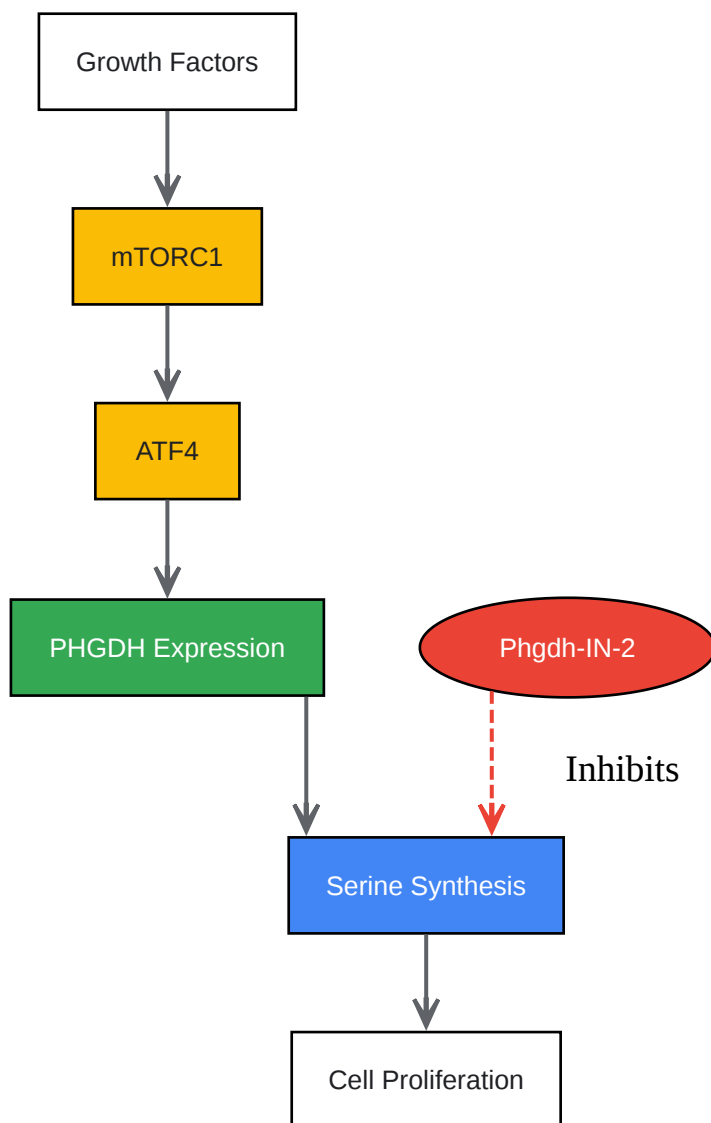
## Signaling Pathways and Logical Relationships

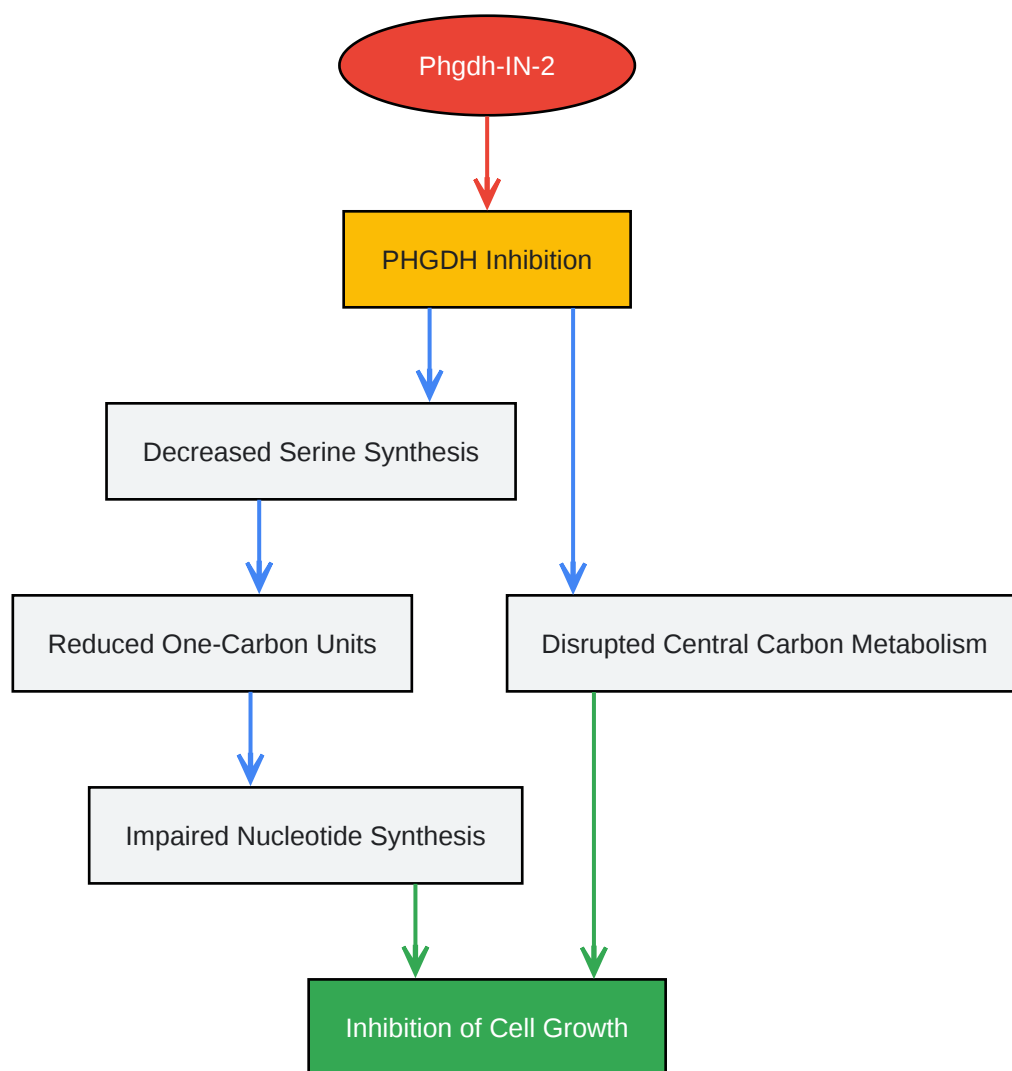
The activity of PHGDH and the consequences of its inhibition are intertwined with several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.



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Figure 1: Core Pathway of PHGDH Inhibition. This diagram illustrates the central role of PHGDH in converting the glycolytic intermediate 3-phosphoglycerate (3-PG) to serine, which then feeds into one-carbon metabolism for nucleotide synthesis. **Phgdh-IN-2** directly inhibits PHGDH, disrupting this metabolic flux.





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